N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a hybrid structure combining a tetrahydrobenzofuran moiety and a dihydrobenzo[b][1,4]dioxine ring system. The compound’s structure includes a sulfonamide group (–SO₂NH–) linked to the dihydrobenzo[b][1,4]dioxine core, while the tetrahydrobenzofuran subunit is functionalized with a hydroxymethyl group.
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c19-17(6-1-2-14-13(17)5-7-22-14)11-18-25(20,21)12-3-4-15-16(10-12)24-9-8-23-15/h3-5,7,10,18-19H,1-2,6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGSJFNAXLZYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a tetrahydrobenzofuran moiety and a sulfonamide group, which may contribute to its pharmacological properties. The following sections provide an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 353.44 g/mol. The presence of hydroxyl and sulfonamide functional groups enhances its solubility and reactivity in biological systems.
Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Anti-inflammatory Effects : Compounds containing tetrahydrobenzofuran structures have been reported to exhibit anti-inflammatory properties. The hydroxyl group may enhance interaction with inflammatory mediators.
- Neuroprotective Effects : There is evidence suggesting that derivatives of tetrahydrobenzofuran can protect neuronal cells from oxidative stress and apoptosis. This neuroprotection is particularly relevant in the context of neurodegenerative diseases.
- Antimicrobial Activity : Research indicates that sulfonamide derivatives can possess antimicrobial properties. The specific compound under study may inhibit bacterial growth through mechanisms similar to those observed in other sulfonamides .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The sulfonamide group can act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it may inhibit carbonic anhydrase activity .
- Receptor Modulation : The compound may interact with specific receptors in the body, modulating signaling pathways associated with inflammation and pain.
Research Findings and Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
Comparison with Similar Compounds
Target Compound vs. N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide ()
- Core Structure : Both compounds share the dihydrobenzo[b][1,4]dioxine scaffold. However, the target compound replaces the 4-methylbenzenesulfonyl group with a tetrahydrobenzofuran-hydroxymethyl substituent.
- Synthesis : The compound in is synthesized via sulfonylation of N-2,3-dihydro-1,4-benzodioxine-6-amine using 4-methylbenzenesulfonyl chloride under basic conditions (pH 9–10, Na₂CO₃) . The target compound likely requires a more complex synthesis involving Friedel-Crafts or cyclization reactions to form the tetrahydrobenzofuran moiety.
- Molecular Weight : The target compound’s molecular weight is expected to exceed that of ’s compound (MW 331.4) due to the additional tetrahydrobenzofuran subunit.
Target Compound vs. N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide ()
- Core Structure : ’s compound incorporates a thiazole ring fused to the dihydrobenzo[b][1,4]dioxine system, whereas the target compound features a tetrahydrobenzofuran group.
- Functional Groups : The sulfonamide group in is part of a benzamide structure, while the target compound retains a direct sulfonamide (–SO₂NH–) linkage.
- Molecular Weight : The compound in has a molecular weight of 430.5 g/mol , suggesting the target compound may have a comparable or slightly lower MW depending on substituent contributions.
Target Compound vs. N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide ()
- Core Structure: ’s compound includes a pyridazinone ring linked via an ethyl group to the sulfonamide, contrasting with the tetrahydrobenzofuran group in the target compound.
- Sulfonamide Position: Both compounds share the 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide core, but ’s pyridazinone substituent introduces distinct electronic and steric effects.
- Molecular Weight : ’s compound has a molecular weight of 443.5 g/mol , indicating the target compound may fall within a similar range.
Spectral Characterization
- IR Spectroscopy : The absence of a C=O stretch (~1660–1680 cm⁻¹) and presence of νS–H (~2500–2600 cm⁻¹) or νC=S (~1240–1255 cm⁻¹) bands can distinguish thione/tautomeric forms in related compounds () . For the target compound, key IR signals would include νO–H (hydroxyl group, ~3200–3600 cm⁻¹) and νS=O (~1350–1450 cm⁻¹).
- NMR : The dihydrobenzo[b][1,4]dioxine protons typically resonate as a singlet at δ 4.2–4.4 ppm (methylene groups), while tetrahydrobenzofuran protons would appear as complex multiplets in the δ 1.5–4.0 ppm range .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing this compound, and how can reaction parameters be optimized for higher yield?
- Methodological Answer :
- Step 1 : Utilize coupling reactions between the tetrahydrobenzofuran and dihydrobenzo-dioxine sulfonamide moieties in a polar aprotic solvent (e.g., DMF) with a base like LiH to facilitate deprotonation and nucleophilic substitution .
- Step 2 : Monitor reaction progression via TLC to ensure intermediate formation and completion. Adjust stoichiometry (e.g., 1:1.2 molar ratio of reactants) to minimize side products .
- Step 3 : Optimize pH (e.g., Na₂CO₃ for pH 9–10) and temperature (25–60°C) to balance reaction rate and stability of sensitive functional groups .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretching at ~1150–1300 cm⁻¹, hydroxyl O-H stretching at ~3200–3600 cm⁻¹) .
- NMR (¹H/¹³C) : Assign protons and carbons in the tetrahydrobenzofuran and dihydrodioxine rings; coupling constants can confirm stereochemistry .
- X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds like N–H⋯O or O–H⋯O) to validate 3D structure and packing .
Q. How can researchers ensure purity and stability during synthesis and storage?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the compound ≥95% purity .
- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. How can enzyme inhibitory mechanisms be systematically investigated for this compound?
- Methodological Answer :
- Assay Design :
- Use in vitro enzyme inhibition assays (e.g., α-glucosidase or acetylcholinesterase) with varying inhibitor concentrations (0.1–100 μM) and measure IC₅₀ via spectrophotometric methods .
- Include positive controls (e.g., acarbose for α-glucosidase) and negative controls (solvent-only) to validate specificity.
- In Silico Docking : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding modes and key residues (e.g., catalytic triads) .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Cross-Validation : Combine docking results with molecular dynamics simulations (GROMACS/NAMD) to assess binding stability over time .
- Experimental Reassessment : Re-examine assay conditions (e.g., buffer pH, ionic strength) that may alter enzyme-inhibitor interactions .
- Theoretical Framework Alignment : Recalibrate computational models using experimentally derived parameters (e.g., binding free energy) .
Q. How can AI-driven tools enhance the study of physicochemical properties or reaction optimization?
- Methodological Answer :
- COMSOL Multiphysics Integration : Model diffusion kinetics in catalytic reactions or partition coefficients (logP) using AI-optimized parameters .
- Smart Laboratories : Implement AI for real-time adjustment of reaction conditions (e.g., temperature, reagent flow rates) via feedback loops from inline analytics (FTIR, HPLC) .
Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Factorial Design : Test variables (e.g., substituents on the benzodioxine ring, stereochemistry) in a 2³ factorial matrix to identify synergistic effects on bioactivity .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) descriptors with IC₅₀ values .
Q. How can scaling challenges be addressed for preclinical synthesis?
- Methodological Answer :
- Process Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonamide coupling) to improve heat dissipation and yield .
- Downstream Processing : Implement centrifugal partition chromatography (CPC) for high-throughput purification while maintaining enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
